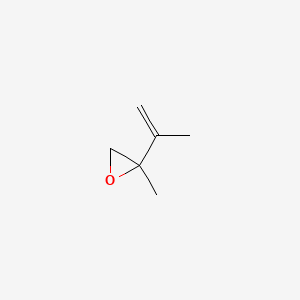

2-Methyl-2-(prop-1-en-2-yl)oxirane

Description

Structure

3D Structure

Properties

CAS No. |

34485-82-0 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

2-methyl-2-prop-1-en-2-yloxirane |

InChI |

InChI=1S/C6H10O/c1-5(2)6(3)4-7-6/h1,4H2,2-3H3 |

InChI Key |

PFMOZGXOYLJJAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1(CO1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 2 Prop 1 En 2 Yl Oxirane and Its Analogs

Direct Epoxidation Strategies

Direct epoxidation involves the direct conversion of the double bonds in isoprene (B109036) or related dienes into epoxide functionalities. This approach is often favored for its atom economy and straightforward nature.

Catalytic Epoxidation of Isoprene and Related Dienes

The catalytic epoxidation of isoprene is a prominent method for producing 2-methyl-2-(prop-1-en-2-yl)oxirane. This process typically employs a metal catalyst to facilitate the transfer of an oxygen atom from an oxidant to the double bond of isoprene.

Various transition metals, including molybdenum, tungsten, titanium, and zirconium, have been shown to be effective catalysts for the epoxidation of olefins. scirp.org Molybdenum complexes, in particular, are noted for their high catalytic activity, especially when paired with tert-butyl hydroperoxide (TBHP) as the oxygen source. scirp.org The catalytic cycle generally involves the formation of a metal-peroxo species, which then transfers an oxygen atom to the alkene.

The epoxidation of polyisoprene, a polymer of isoprene, has been studied to enhance its material properties. scirp.org By controlling the degree of epoxidation, properties such as air permeability, resistance to oils and solvents, and compatibility with other polymers can be tailored. scirp.org For instance, epoxidation degrees between 25% and 50% are often targeted to improve rubber properties without causing insolubility due to increased chain polarity. scirp.org

| Catalyst System | Oxidant | Substrate | Key Findings |

| MoO2(acac)2 | TBHP | Polyisoprene | The degree of epoxidation is influenced by temperature, oxidant and catalyst concentration, and reaction time. scirp.org |

Peroxyacid-Mediated Epoxidation Techniques, Including In Situ Generation

Peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), are widely used reagents for the epoxidation of alkenes due to their reliability and ability to produce good yields of epoxides under mild conditions. youtube.comyoutube.com The reaction proceeds through a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond, resulting in the formation of an epoxide and a carboxylic acid as a byproduct. youtube.comyoutube.com This concerted nature often leads to the retention of the stereochemistry of the starting alkene. youtube.com

An alternative to using pre-formed peroxyacids is their in situ generation. This can be achieved, for example, by reacting a carboxylic acid with hydrogen peroxide. In situ epoxidation has been successfully applied to the modification of isobutylene (B52900) isoprene rubber (IIR), where the double bonds are converted to epoxide groups. researchgate.netcjps.org This technique can achieve high degrees of epoxidation, in some cases around 99%, without significant side reactions. researchgate.netcjps.org

| Reagent | Substrate | Key Features |

| mCPBA | Alkenes | Mild reaction conditions, good yields, stereospecificity. youtube.comyoutube.com |

| Formic acid/Hydrogen Peroxide (in situ) | Isobutylene Isoprene Rubber | High epoxidation degree, eco-friendly potential. researchgate.netcjps.org |

Chemo- and Stereoselective Aspects in Epoxidation

The epoxidation of dienes like isoprene presents a challenge in terms of chemoselectivity, as there are two double bonds that can react. The relative reactivity of the double bonds is influenced by their substitution pattern and the electronic properties of the epoxidizing agent. Generally, more electron-rich double bonds react faster with electrophilic oxidants like peroxyacids.

In the context of atmospheric chemistry, the oxidation of isoprene can lead to the formation of isoprene epoxydiol (IEPOX) isomers, which are key intermediates in the formation of secondary organic aerosols (SOA). copernicus.org The formation of these epoxides is a result of complex radical reaction pathways. nih.govnih.gov The specific isomers formed and their subsequent reactions have significant implications for atmospheric chemistry and air quality. copernicus.orgnih.gov

For laboratory synthesis, achieving high chemo- and stereoselectivity often requires careful selection of catalysts and reaction conditions. For example, the Sharpless epoxidation is a well-known method for the asymmetric epoxidation of allylic alcohols, allowing for the synthesis of enantiomerically pure epoxides. youtube.com While not directly applicable to isoprene itself, it highlights the strategies available for controlling stereochemistry in epoxidation reactions.

Indirect Synthetic Routes and Precursor Transformations

Indirect methods for synthesizing 2-methyl-2-(prop-1-en-2-yl)oxirane and its analogs involve the transformation of functionalized precursors. These routes can offer advantages in terms of controlling the final structure and avoiding selectivity issues associated with direct epoxidation of dienes.

Methylene (B1212753) Addition to Unsaturated Aldehydes (e.g., Methacrolein)

Methacrolein (B123484) is an α,β-unsaturated aldehyde that can serve as a precursor for the synthesis of oxiranes. mdpi.com The synthesis of methacrolein itself can be achieved through the condensation of propionaldehyde (B47417) with formaldehyde, often catalyzed by a secondary amine and an organic acid. mdpi.comgoogle.comresearchgate.net This reaction can proceed with high yields, for instance, an 81.7% yield of pure methacrolein has been reported. google.com

Once methacrolein is obtained, the oxirane ring can be formed through various methods, such as a methylene addition reaction to the carbonyl group followed by subsequent chemical transformations.

| Reactants | Catalyst | Product | Key Features |

| Propionaldehyde, Formaldehyde | Secondary amine and organic acid | Methacrolein | High yield, mild reaction conditions. mdpi.comgoogle.com |

Derivations from Isoprenyl Alcohol Precursors

Isoprenyl alcohols can also be utilized as precursors for the synthesis of 2-methyl-2-(prop-1-en-2-yl)oxirane. For instance, the synthesis of isoprene epoxydiol (IEPOX) isomers has been achieved from precursors like 3-methyl furan-2(5H)-one. copernicus.org This precursor can be reduced to cis-2-methyl-2-butene-1,4-diol, which is then epoxidized with mCPBA to yield the desired IEPOX isomer. copernicus.org

Another general approach involves the conversion of optically active 2-chloroalkanoic acids, derived from amino acids, into 2-chloroalkan-1-ols. orgsyn.org These chlorohydrins can then be treated with a base to induce an intramolecular SN2 reaction, forming the corresponding oxirane with an inversion of configuration at the stereocenter. orgsyn.org This method is particularly useful for preparing optically active oxiranes. orgsyn.org

| Precursor | Reagents | Product | Key Features |

| 3-Methyl furan-2(5H)-one | 1. LAH2. mCPBA | IEPOX-3 | Unambiguous pathway to a specific isomer. copernicus.org |

| (S)-2-Chloroalkanoic acids | 1. Reduction2. Base | (R)-Alkyloxiranes | Synthesis of enantiomerically pure oxiranes. orgsyn.org |

Industrial Production Routes for Isoprene Monomers as Precursors

Isoprene (2-methyl-1,3-butadiene) is a vital C5 monomer for the production of synthetic rubber (polyisoprene), styrene-isoprene-styrene (SIS) block copolymers, and other chemical products. nih.gov Historically, isoprene was obtained through the pyrolysis of natural rubber. beilstein-journals.org Modern industrial production, however, relies on several key petrochemical routes. The primary source globally is as a by-product from the thermal or steam cracking of naphtha or oil in ethylene (B1197577) production. beilstein-journals.orgresearchgate.net However, dedicated synthesis routes starting from C5 feedstocks are also significant, particularly dehydrogenation processes. researchgate.net

A major on-purpose method for isoprene synthesis is the dehydrogenation of C5 paraffins and olefins. This approach is particularly prominent in regions with abundant C5 hydrocarbon resources. researchgate.net The process can be carried out in one or two stages.

The two-stage dehydrogenation process begins with isopentane (B150273), which is first dehydrogenated to a mixture of isoamylenes (methylbutenes). lookchem.com This initial step is typically performed in a fluidized-bed reactor using catalysts like chromium oxide on an alumina (B75360) support. lookchem.com The resulting mixture of isoamylenes, which includes 2-methyl-1-butene, 2-methyl-2-butene (B146552), and 3-methyl-1-butene, is then subjected to a second dehydrogenation step to yield isoprene. lookchem.com This second stage often employs a fixed-bed reactor with catalysts based on iron oxide, chromium oxide, and potassium carbonate at temperatures around 600°C. lookchem.com

A key challenge in dehydrogenation is the high endothermicity of the reaction, requiring significant energy input and high temperatures, which can lead to side reactions like cracking and isomerization. europa.eu To improve efficiency and selectivity, various catalysts and process modifications have been developed. For instance, oxidative dehydrogenation (ODH) of isopentane using oxygen as a soft oxidant presents a more energy-efficient alternative to conventional non-oxidative dehydrogenation. europa.eu The ODH process can be operated at lower temperatures (below 500°C) and avoids the need for steam, offering a significant improvement in energy efficiency. europa.eu

Table 1: Comparison of Dehydrogenation Processes for Isoprene Production

| Feature | Conventional Dehydrogenation | Oxidative Dehydrogenation (ODH) |

| Feedstock | Isopentane, Isoamylenes | Isopentane |

| Typical Catalyst | Cr₂O₃-Al₂O₃, Fe-Cr oxides | V-Mg-O, other mixed metal oxides |

| Temperature | High (e.g., 600-640°C) europa.eu | Moderate (<500°C) europa.eu |

| Energy Input | Highly endothermic, high energy consumption | Less endothermic/exothermic, improved energy efficiency europa.eu |

| Byproducts | Hydrogen, light hydrocarbons from cracking | Water, Carbon oxides (CO, CO₂) |

| Process Complexity | Often requires two stages and complex purification steps lookchem.com | Can be a single-stage process, potentially simpler |

Metathesis and dimerization reactions offer alternative pathways to construct the C5 skeleton of isoprene from smaller, readily available olefins like propylene (B89431) and butenes. lookchem.com

One notable process involves the dimerization of propylene to 2-methyl-1-pentene, which is then isomerized to 2-methyl-2-pentene (B165383). lookchem.com This intermediate subsequently undergoes pyrolysis (demethanation) to yield isoprene. lookchem.com This route is known as the Goodyear-Scientific Design process. lookchem.com

Another approach utilizes the metathesis (or dismutation) reaction between isobutylene and 2-butene. lookchem.com These C4 olefins, often sourced from refinery streams like raffinate-1 (a mixed C4 stream after butadiene extraction), react in the presence of a metathesis catalyst to form 2-methyl-2-butene and propylene. lookchem.comgoogle.com The 2-methyl-2-butene is then dehydrogenated in a subsequent step to produce isoprene. lookchem.comgoogle.com Simulations of this process using a typical steam cracker raffinate I feed (50% isobutylene, 25% 1-butene, 25% 2-butene) have been explored to optimize the production of the 2-methyl-2-pentene intermediate for subsequent cracking to isoprene. google.com

Palladium-catalyzed dimerization of isoprene itself is a method to synthesize monoterpenes, which are C10 compounds. beilstein-journals.org While not a production method for the isoprene monomer, it demonstrates the utility of dimerization in C-C bond formation starting from isoprene. beilstein-journals.org

Table 2: Overview of Metathesis and Dimerization Routes to Isoprene Precursors

| Process Name/Type | Reactants | Key Intermediate | Final Step to Isoprene |

| Goodyear-Scientific Design | Propylene | 2-Methyl-2-pentene | Pyrolysis (Demethanation) lookchem.com |

| Isobutylene/2-Butene Metathesis | Isobutylene, 2-Butene | 2-Methyl-2-butene | Dehydrogenation lookchem.comgoogle.com |

| Prins Reaction | Isobutylene, Formaldehyde | 4,4-Dimethyl-1,3-dioxane | Catalytic cracking researchgate.netlookchem.com |

Green Chemistry Approaches in 2-Methyl-2-(prop-1-en-2-yl)oxirane Synthesis

The synthesis of 2-Methyl-2-(prop-1-en-2-yl)oxirane (isoprene monoxide) from isoprene via epoxidation is an area where green chemistry principles can be applied to enhance sustainability. Traditional epoxidation methods often rely on peroxy acids (like m-chloroperoxybenzoic acid) or in situ generated performic acid, which can involve hazardous reagents and produce significant waste. epa.govnih.gov Green approaches seek to replace these with more environmentally benign catalysts and oxidants, operate under milder conditions, and improve atom economy.

A significant green alternative is the use of biocatalysis. Engineered microorganisms can be harnessed for isoprene production from renewable feedstocks like glucose or even CO2, providing a sustainable source of the precursor. nih.govdiva-portal.orgnih.gov For the epoxidation step itself, chemo-enzymatic methods offer a promising route. For instance, lipase-mediated Baeyer-Villiger oxidation has been successfully used to create chiral epoxides from renewable starting materials, demonstrating a pathway that avoids harmful reagents. mdpi.com While not directly applied to isoprene monoxide, the principle of using enzymes for selective oxidation is a key green strategy.

The development of novel catalysts for epoxidation using green oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen is another major focus. These oxidants are highly atom-economical, with water being the only byproduct in the case of H₂O₂. The in situ epoxidation of isobutylene isoprene rubber using hydrogen peroxide and formic acid has been demonstrated, achieving high degrees of epoxidation. researchgate.net This method, while still using formic acid, points towards more efficient epoxidation systems.

Furthermore, photochemical methods represent an emerging green strategy. Light-driven, photosensitized dimerization of bio-isoprene has been shown to produce C10 hydrocarbons with high yields under ambient conditions, highlighting the potential of photochemistry in sustainable synthesis. diva-portal.org Applying similar principles to the epoxidation of isoprene could lead to energy-efficient, metal-free catalytic systems. The use of solid, recyclable catalysts, such as proton-exchanged montmorillonite (B579905) clay (Maghnite-H+), for the polymerization of other oxiranes also showcases a green approach by simplifying catalyst separation and enabling reuse. researchgate.net

These green strategies—utilizing bio-based precursors, enzymatic and photocatalytic methods, and employing clean oxidants with recyclable catalysts—provide a framework for developing a more sustainable and environmentally friendly synthesis of 2-Methyl-2-(prop-1-en-2-yl)oxirane.

Chemical Reactivity and Advanced Transformations of 2 Methyl 2 Prop 1 En 2 Yl Oxirane

Epoxide Ring-Opening Reactions of 2-Methyl-2-(prop-1-en-2-yl)oxirane

The strained three-membered ring of epoxides, such as 2-Methyl-2-(prop-1-en-2-yl)oxirane, makes them susceptible to ring-opening reactions through nucleophilic attack. These reactions can be catalyzed by either acids or bases, and the reaction conditions significantly influence the regioselectivity and stereoselectivity of the products formed.

Acid-Catalyzed Ring Opening

In the presence of an acid, the oxygen atom of the epoxide is protonated, forming a good leaving group and activating the epoxide ring towards nucleophilic attack. This process can occur via mechanisms with characteristics of both S_N1 and S_N2 reactions.

Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom of the epoxide. ucalgary.calibretexts.org This regioselectivity is attributed to the development of a partial positive charge on the carbon atom that can better stabilize it. In the case of 2-Methyl-2-(prop-1-en-2-yl)oxirane, the tertiary carbon atom (C2) is more substituted than the primary carbon atom of the oxirane ring. Therefore, nucleophilic attack will predominantly occur at the C2 position.

The stereochemistry of the reaction typically proceeds with an inversion of configuration at the carbon atom undergoing nucleophilic attack. ucalgary.ca This is a hallmark of a backside attack by the nucleophile, which is characteristic of S_N2-like reactions.

Table 1: Regioselectivity of Acid-Catalyzed Ring Opening of Unsymmetrical Epoxides

| Epoxide Structure | Attacking Nucleophile | Major Product |

| Asymmetric | Weak Nucleophile (e.g., H₂O, ROH) | Attack at the more substituted carbon |

This table illustrates the general principle of regioselectivity in acid-catalyzed epoxide ring-opening reactions.

The mechanism of acid-catalyzed epoxide ring-opening is often described as a hybrid of S_N1 and S_N2 pathways. libretexts.org After protonation of the epoxide oxygen, the carbon-oxygen bonds are weakened. The C-O bond to the more substituted carbon is weaker, leading to a significant build-up of positive charge on that carbon, resembling a carbocation intermediate seen in S_N1 reactions. ucalgary.camasterorganicchemistry.com However, a discrete carbocation is not typically formed. Instead, the nucleophile attacks this electrophilic carbon in a concerted, S_N2-like fashion, leading to the opening of the ring. ucalgary.camasterorganicchemistry.com

This "S_N1-like" character explains the preference for attack at the more substituted carbon, as this position can better stabilize the developing positive charge. ucalgary.castackexchange.com The "S_N2-like" character accounts for the observed inversion of stereochemistry. ucalgary.ca

Base-Catalyzed Ring Opening

Under basic or neutral conditions, the ring-opening of an epoxide occurs through a direct nucleophilic attack on one of the carbon atoms of the epoxide ring. This reaction is generally considered to follow an S_N2 mechanism.

In base-catalyzed ring-opening reactions, the nucleophile attacks the less sterically hindered carbon atom of the epoxide. almerja.netyoutube.com For 2-Methyl-2-(prop-1-en-2-yl)oxirane, the primary carbon atom of the oxirane ring is less sterically hindered than the tertiary carbon atom (C2). Therefore, the nucleophile will preferentially attack the primary carbon.

Similar to the acid-catalyzed pathway, the base-catalyzed ring-opening also proceeds with an inversion of stereochemistry at the site of nucleophilic attack, consistent with a backside attack. almerja.net

Table 2: Regioselectivity of Base-Catalyzed Ring Opening of Unsymmetrical Epoxides

| Epoxide Structure | Attacking Nucleophile | Major Product |

| Asymmetric | Strong Nucleophile (e.g., RO⁻, CN⁻) | Attack at the less substituted carbon |

This table highlights the steric control of regioselectivity in base-catalyzed epoxide ring-opening reactions.

The base-catalyzed ring-opening of epoxides is a classic example of an S_N2 reaction. masterorganicchemistry.comalmerja.net The reaction is initiated by the attack of a strong nucleophile on one of the electrophilic carbons of the epoxide ring. youtube.com This attack occurs from the backside of the carbon-oxygen bond, leading to a transition state where the nucleophile is forming a new bond as the carbon-oxygen bond is breaking. masterorganicchemistry.com

The rate of this bimolecular reaction is dependent on the concentration of both the epoxide and the nucleophile. libretexts.org The preference for attack at the less hindered carbon is a direct consequence of the steric requirements of the S_N2 transition state. youtube.comyoutube.com The bulky groups on the more substituted carbon hinder the approach of the nucleophile, making the less substituted carbon a more accessible target. youtube.com

Nucleophile-Mediated Ring Opening with Diverse Reagents

The strained three-membered ring of 2-methyl-2-(prop-1-en-2-yl)oxirane, also known as isoprene (B109036) monoxide, makes it susceptible to ring-opening reactions by a wide variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate. The regioselectivity of the nucleophilic attack is dependent on the reaction conditions. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. masterorganicchemistry.com In contrast, under acidic conditions, the reaction has more SN1 character; the epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon atom, which can better stabilize the developing positive charge. libretexts.orgyoutube.com

Carbon Nucleophiles (e.g., Organometallics, Cyanides, Allylsilanes)

The formation of new carbon-carbon bonds via the ring-opening of epoxides is a fundamental transformation in organic synthesis. 2-Methyl-2-(prop-1-en-2-yl)oxirane can react with various carbon-based nucleophiles to yield a range of functionalized products.

Organometallic reagents , such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that readily open the epoxide ring. masterorganicchemistry.com The reaction typically occurs at the less substituted carbon atom, consistent with an SN2 mechanism, to produce a tertiary alcohol after acidic workup. For instance, the reaction with methylmagnesium bromide would yield 3,3-dimethyl-4-penten-2-ol.

Cyanide ions (CN⁻) also serve as effective carbon nucleophiles for epoxide ring-opening, leading to the formation of β-hydroxy nitriles. thieme-connect.de These reactions can be performed using reagents like sodium or potassium cyanide, often in the presence of a Lewis acid or under solvent-free conditions to enhance reactivity. thieme-connect.de The use of acetone cyanohydrin provides a milder method for introducing the cyanide nucleophile. thieme-connect.de For 2-methyl-2-(prop-1-en-2-yl)oxirane, the attack would preferentially occur at the terminal carbon of the oxirane ring to yield 3-hydroxy-3-methyl-4-pentenenitrile.

Allylsilanes , in the presence of a Lewis acid catalyst, can also open epoxide rings. The Lewis acid activates the epoxide, and the allylsilane attacks, typically at the more substituted carbon, to form a homoallylic alcohol after desilylation.

Table 1: Ring-Opening of 2-Methyl-2-(prop-1-en-2-yl)oxirane with Carbon Nucleophiles

| Nucleophile/Reagent | Product Structure | Product Name |

|---|

Oxygen Nucleophiles (e.g., Alcohols, Carboxylic Acids, Water for Diol Formation)

Oxygen-based nucleophiles react with 2-methyl-2-(prop-1-en-2-yl)oxirane to introduce hydroxyl or alkoxy groups, leading to important intermediates like diols and ether alcohols.

Water can open the epoxide ring through hydrolysis to form a 1,2-diol. This reaction can be catalyzed by either acid or base. libretexts.org Acid-catalyzed hydrolysis involves protonation of the epoxide oxygen, followed by the attack of water at the more substituted tertiary carbon. Basic hydrolysis proceeds via SN2 attack of a hydroxide ion at the less substituted primary carbon. libretexts.org Both pathways yield 2-methyl-4-pentene-1,2-diol.

Alcohols react in a similar fashion (alcoholysis) to produce β-hydroxy ethers. Under basic conditions, an alkoxide ion (RO⁻) attacks the less hindered carbon. masterorganicchemistry.com Acid-catalyzed alcoholysis results in the attack of the neutral alcohol at the more substituted carbon.

Carboxylic acids can also act as nucleophiles, although the reaction is often catalyzed by the corresponding carboxylate salt. researchgate.netresearchgate.net The carboxylate attacks the epoxide to form a hydroxy ester. The mechanism involves the nucleophilic attack of the carboxylate on an epoxide carbon, followed by proton transfer. researchgate.net

Table 2: Ring-Opening of 2-Methyl-2-(prop-1-en-2-yl)oxirane with Oxygen Nucleophiles

| Nucleophile/Reagent | Conditions | Product Name |

|---|---|---|

| Water (H₂O) | Acid or Base Catalysis | 2-Methyl-4-pentene-1,2-diol |

| Methanol (CH₃OH) | Acid or Base Catalysis | 1-Methoxy-2-methyl-4-penten-2-ol |

| Acetic Acid (CH₃COOH) | Carboxylate catalysis | 2-Hydroxy-2-methyl-4-penten-1-yl acetate |

Nitrogen Nucleophiles (e.g., Amines, Azides)

The reaction of epoxides with nitrogen nucleophiles is a crucial method for synthesizing amino alcohols and their derivatives, which are prevalent in pharmaceuticals and natural products.

Amines , both primary and secondary, readily open the epoxide ring of 2-methyl-2-(prop-1-en-2-yl)oxirane to form β-amino alcohols. The reaction typically proceeds without a catalyst, with the amine attacking the less substituted carbon atom. The product from the reaction with ammonia would be 1-amino-2-methyl-4-penten-2-ol.

Azides are excellent nucleophiles for epoxide ring-opening, yielding β-azido alcohols, which are versatile precursors to amino alcohols and other nitrogen-containing compounds. A common reagent for this transformation is sodium azide (NaN₃), often used with a proton source like ammonium chloride. Trimethylsilyl azide (TMSN₃) is another effective reagent, particularly in catalyzed asymmetric reactions. nih.govunits.it The azide ion attacks the less hindered carbon of the oxirane to give 1-azido-2-methyl-4-penten-2-ol.

Table 3: Ring-Opening of 2-Methyl-2-(prop-1-en-2-yl)oxirane with Nitrogen Nucleophiles

| Nucleophile/Reagent | Product Name |

|---|---|

| Ammonia (NH₃) | 1-Amino-2-methyl-4-penten-2-ol |

| Sodium Azide (NaN₃) | 1-Azido-2-methyl-4-penten-2-ol |

| Diethylamine ((C₂H₅)₂NH) | 1-(Diethylamino)-2-methyl-4-penten-2-ol |

Sulfur Nucleophiles (e.g., Thiols)

The thiolysis of epoxides with thiols (RSH) provides a direct and efficient route to β-hydroxy sulfides. researchgate.netnih.gov These reactions can be performed under basic conditions, where the thiolate anion (RS⁻) acts as the nucleophile, or with the aid of various catalysts. researchgate.net The thiolate attacks the less sterically hindered carbon of 2-methyl-2-(prop-1-en-2-yl)oxirane in an SN2 fashion. For example, reaction with ethanethiol in the presence of a base would yield 1-(ethylthio)-2-methyl-4-penten-2-ol. The regioselectivity and reaction efficiency can be influenced by factors such as the solvent, catalyst, and reaction temperature. researchgate.net

Halogen Nucleophiles (e.g., Hydrogen Halides for Halohydrin Formation)

Epoxides can be opened by hydrogen halides (HX) to produce halohydrins. The reaction mechanism is highly dependent on the conditions. With 2-methyl-2-(prop-1-en-2-yl)oxirane, the reaction proceeds via protonation of the epoxide oxygen, followed by the attack of the halide ion. The halide ion will attack the more substituted carbon atom, which can better accommodate the partial positive charge in the transition state. masterorganicchemistry.com Therefore, the reaction with hydrogen chloride (HCl) would yield 1-chloro-2-methyl-4-penten-2-ol. Halohydrins are valuable synthetic intermediates, for instance, in the reverse reaction to form epoxides upon treatment with a base. youtube.comyoutube.com

Asymmetric Catalysis in Epoxide Ring Opening

Asymmetric ring-opening (ARO) of epoxides is a powerful strategy for the synthesis of enantiomerically enriched compounds. mdpi.com For a racemic mixture of 2-methyl-2-(prop-1-en-2-yl)oxirane, a kinetic resolution can be achieved. In this process, a chiral catalyst promotes the ring-opening of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantioenriched epoxide from the ring-opened product. nih.gov

A prominent class of catalysts for these transformations are chiral metal-salen complexes, particularly those of chromium (Cr) and cobalt (Co). nih.govunits.itresearchgate.net For example, chiral (salen)Cr(III) complexes are highly effective for the kinetic resolution of terminal epoxides using nucleophiles like trimethylsilyl azide (TMSN₃). nih.gov Similarly, (salen)Co(III) complexes can catalyze the hydrolytic kinetic resolution (HKR) of terminal epoxides with high enantioselectivity, using water as the nucleophile. nih.gov

The mechanism often involves a cooperative bimetallic pathway where one metal center activates the epoxide while another delivers the nucleophile. units.it This dual activation model accounts for the high reactivity and selectivity observed in these systems. nih.gov The application of such catalytic systems to the kinetic resolution of 2-methyl-2-(prop-1-en-2-yl)oxirane would provide access to both enantiomers of the epoxide and the corresponding chiral ring-opened products, which are valuable building blocks in asymmetric synthesis. mdpi.com Organocatalysis has also emerged as a viable alternative for stereoselective epoxide ring-opening reactions. nih.gov

Table 4: Asymmetric Ring-Opening Approaches

| Reaction Type | Catalyst Type | Nucleophile | Outcome |

|---|---|---|---|

| Kinetic Resolution | Chiral (salen)Co(III) complexes | Water (H₂O) | Enantioenriched 2-methyl-2-(prop-1-en-2-yl)oxirane and chiral 2-methyl-4-pentene-1,2-diol |

| Kinetic Resolution | Chiral (salen)Cr(III) complexes | Trimethylsilyl azide (TMSN₃) | Enantioenriched 2-methyl-2-(prop-1-en-2-yl)oxirane and chiral 1-azido-2-methyl-4-penten-2-ol |

Polymerization and Copolymerization Reactions

The dual functionality of 2-methyl-2-(prop-1-en-2-yl)oxirane, possessing both a reactive oxirane ring and an isopropenyl group, allows for its participation in distinct polymerization pathways. The molecule can undergo ring-opening polymerization (ROP) at the epoxide site or vinyl polymerization at the carbon-carbon double bond. This versatility enables the synthesis of a wide range of polymer architectures with tailored properties.

Ring-Opening Polymerization (ROP) of 2-Methyl-2-(prop-1-en-2-yl)oxirane and Related Epoxides

The strained three-membered ring of epoxides, or oxiranes, makes them susceptible to ring-opening polymerization initiated by cationic, anionic, or coordination mechanisms. libretexts.orgacs.org This process leads to the formation of polyethers, a class of polymers known for their biocompatibility and diverse applications. nih.gov The polymerization of substituted epoxides can be controlled to produce polymers with specific molecular weights and low dispersity, particularly through living anionic or organocatalytic methods. researchgate.netnih.gov

Cationic polymerization of epoxides can be efficiently initiated by radiation, such as ultraviolet (UV) or electron beam (E-beam), in the presence of a suitable photoinitiator. epa.gov This method, known as photoinitiated cationic polymerization, is a cornerstone of radiation curing technology, valued for its high speed, low energy consumption, and solvent-free formulations. radtech.org The process begins with the photolysis of a photoinitiator (e.g., an iodonium salt), which generates a Brønsted superacid. researchgate.net This potent acid rapidly protonates the oxygen atom of the epoxide ring, creating a highly reactive tertiary oxonium ion intermediate. researchgate.net

The propagation step involves the nucleophilic attack of another monomer's oxygen atom on one of the carbon atoms of the strained oxonium ring, leading to ring-opening and the extension of the polymer chain. researchgate.net Cycloaliphatic epoxides, which possess significant ring strain, are known to be particularly reactive in cationic photopolymerization and can accelerate the polymerization rate when used as reactive diluents. researchgate.net The reactivity of different epoxide monomers in this process is largely governed by the stability of the oxonium ion intermediates formed. researchgate.net Vinyl ethers are also known to be more reactive than epoxides in photoinduced cationic copolymerization, which can be attributed to the electron-rich nature of their double bonds and the resonance stabilization of the resulting carbocation intermediates. inrim.it

In polymerization reactions involving epoxides, hydroxyl-containing compounds can play a significant role. Hydroxyl groups can act as chain transfer agents or co-initiators, influencing the polymerization kinetics and the final polymer structure. In the context of epoxy resins, for instance, the incorporation of materials with surface hydroxyl groups can enhance interfacial adhesion and compatibility within a polymer matrix. mdpi.com Hydroxyl-terminated polymers can be synthesized through various polymerization methods, including free radical, anionic, and cationic polymerizations. researchgate.net In cationic ROP of epoxides, the presence of hydroxyl groups can lead to an "activated monomer" mechanism, where the propagation proceeds through the reaction of a protonated monomer with a neutral hydroxyl-terminated polymer chain. This can accelerate the polymerization process and is a key aspect of certain controlled polymerization strategies.

Vinyl Polymerization of Isopropenyl-Containing Epoxide Monomers (e.g., 2-isopropenyl-2-oxazoline)

The isopropenyl group in monomers like 2-methyl-2-(prop-1-en-2-yl)oxirane allows for vinyl polymerization, a process that proceeds via the double bond, leaving the epoxide ring intact as a pendant functional group on the polymer side chain. mdpi.com A well-studied analog, 2-isopropenyl-2-oxazoline (IPOx), serves as an excellent model for this type of reaction. mdpi.com This approach yields polymers with pendant oxazoline or oxirane rings that are available for subsequent post-polymerization modification, making them versatile platforms for creating functional materials for biomedical applications, drug delivery, and hydrogel technology. mdpi.comrsc.org

To synthesize well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures, controlled/living polymerization techniques are employed. pageplace.de These methods minimize irreversible termination reactions that are common in conventional free-radical polymerization. youtube.com

Anionic Polymerization : Living anionic polymerization is a powerful technique for synthesizing well-defined homopolymers and block copolymers from monomers like IPOx. acs.org Successful living anionic polymerization of IPOx has been achieved using initiating systems such as diphenylmethylpotassium/diethylzinc (DPM-K/Et2Zn) in tetrahydrofuran (THF). researchgate.net This method has produced poly(2-isopropenyl-2-oxazoline) (PIPOx) with molecular weights exceeding 100,000 g/mol and low PDIs (≤ 1.17). acs.orgresearchgate.net The use of n-butyllithium as an initiator has also been reported for the controlled living anionic polymerization of IPOx. rsc.org

Atom Transfer Radical Polymerization (ATRP) : ATRP is a robust controlled radical polymerization method based on a reversible activation/deactivation equilibrium between active radicals and dormant alkyl halide species, catalyzed by a transition metal complex. nih.govsigmaaldrich.com This technique allows for the synthesis of polymers with predetermined molecular weights and narrow distributions. sigmaaldrich.com ATRP has been successfully applied to monomers containing epoxide groups, such as glycidyl methacrylate, where the epoxide can even act as an intrinsic reducing agent for the catalyst. nih.gov

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization : RAFT polymerization is a highly versatile controlled radical process that can be applied to a wide array of monomers under various reaction conditions. mdpi.comsigmaaldrich.com Control is achieved through the use of a thiocarbonylthio compound as a chain transfer agent (CTA). researchgate.net The first successful controlled radical polymerization of IPOx was achieved via RAFT, using a dithiobenzoate-based CTA. monash.edu This method allows for the synthesis of IPOx-based copolymers with tailored compositions and properties. monash.edu

The table below summarizes findings from a study on the living anionic polymerization of 2-isopropenyl-2-oxazoline (IPOx), demonstrating the high level of control achievable with this method.

| Run | Initiator System | Temp (°C) | Yield (%) | Mn,theo ( g/mol ) | Mn,SEC ( g/mol ) | PDI (Mw/Mn) |

| 1 | n-BuLi | -78 | 57.8 | 10,000 | 28,200 | 2.38 |

| 2 | DPM-K | -78 | 98.7 | 10,000 | 12,300 | 1.25 |

| 3 | DPM-K/Et2Zn | 0 | 99.1 | 10,000 | 10,200 | 1.11 |

| 4 | DPM-K/Et2Zn | 0 | 99.2 | 20,000 | 19,800 | 1.12 |

| 5 | DPM-K/Et2Zn | 0 | 99.0 | 50,000 | 48,900 | 1.15 |

| 6 | DPM-K/Et2Zn | 0 | 98.8 | 100,000 | 98,100 | 1.17 |

| Data sourced from studies on the living anionic polymerization of IPOx. acs.orgresearchgate.net |

Controlled/living polymerization methods are particularly adept at creating advanced polymer architectures such as homopolymers and block copolymers.

Homopolymerization : The synthesis of well-defined homopolymers of IPOx with controlled molecular weights and low polydispersity has been successfully demonstrated using living anionic polymerization and RAFT. acs.orgmonash.edu These homopolymers present a scaffold of reactive pendant groups for further functionalization.

Block Copolymerization : Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. Living anionic polymerization is an especially effective method for preparing block copolymers because the reactive chain end of the first block can be used to initiate the polymerization of a second monomer. acs.org Well-defined block copolymers of IPOx with other monomers such as styrene (St), 2-vinylpyridine (2VP), and methyl methacrylate (MMA) have been synthesized. acs.org For example, a PIPOx-b-PS-b-PIPOx triblock copolymer was synthesized by first polymerizing styrene using a potassium-naphthalenide initiator, followed by the addition of the IPOx monomer to the living polystyrene chains. researchgate.net Similarly, RAFT polymerization can be used to create a macromolecular CTA from one monomer, which is then used to polymerize a second monomer, forming a block copolymer. monash.edu

Chemical Modification of Isoprene-Based Copolymers via Epoxidation

The introduction of polar functional groups onto nonpolar polymer backbones is a critical strategy for modifying material properties. Epoxidation, the process of converting carbon-carbon double bonds into epoxide rings, is a highly effective method for chemically modifying isoprene-based copolymers. This transformation imparts polarity, which can significantly enhance adhesion, compatibility with other materials, and other physicochemical properties.

Styrene-Isoprene-Styrene (SIS) is a thermoplastic elastomer known for its high strength and excellent elasticity. However, its nonpolar nature limits its adhesion to polar substrates. Chemical modification through epoxidation is a viable approach to overcome this limitation by introducing polar epoxide groups into the polyisoprene block. nih.gov

The epoxidation of SIS is commonly carried out using performic acid generated in situ from hydrogen peroxide and formic acid. nih.govcopernicus.org Spectroscopic analysis, including ¹H NMR and Fourier transform infrared (FTIR) spectroscopy, reveals that the epoxidation reaction selectively occurs at the double bonds within the isoprene units. nih.govcopernicus.org Specifically, the reaction shows a preference for the 1,4-isoprene structures over other isomers, with the cis-1,4-structure exhibiting higher reactivity than the trans-1,4-structure. nih.govcopernicus.org Various epoxidation procedures have been explored to control the degree of modification, including methods using dimethyldioxirane (DMDO) and meta-chloroperbenzoic acid (m-CPBA), which can achieve high levels of epoxidation without significant side reactions like polymer chain scission. copernicus.org

The successful incorporation of oxirane rings transforms the nonpolar SIS into a polar epoxidized SIS (ESIS), which can be used to formulate advanced materials like hot-melt pressure-sensitive adhesives (HMPSA). nih.govcopernicus.org

The introduction of epoxide functionalities into isoprene-based copolymers profoundly alters their molecular structure, morphology, and chemical reactivity, leading to significant changes in material properties.

Structural and Morphological Changes: Gel Permeation Chromatography (GPC) analysis of epoxidized SIS (ESIS) shows an increase in molecular weight and a broadening of the molecular weight distribution compared to the original SIS polymer. nih.gov At the nanoscale, epoxidation can drastically alter the microphase-separated morphology of block copolymers. For instance, epoxidation of styrene-butadiene copolymers has been shown to shift the structure from a lamellar-like morphology to mixed-type and eventually to ordered cylindrical structures as the degree of epoxidation increases. nih.gov This morphological transition is accompanied by a significant rise in the glass transition temperature (T_g) of the modified polyisoprene block, indicating reduced chain mobility due to the polar epoxide groups. nih.gov

Changes in Reactivity and Material Properties: The primary effect of epoxidation is the increase in polymer polarity. This enhanced polarity improves the compatibility of the copolymer with polar materials and other resins. nih.govcopernicus.org In blends used for adhesives, ESIS is compatible with both the parent SIS and various tackifiers. nih.gov This increased polarity is directly beneficial for adhesion to polar substrates like PVC and steel. nih.gov Furthermore, the epoxide groups serve as reactive sites for further chemical reactions. For example, epoxidized copolymers can react with epoxy resins, allowing them to be integrated into nanostructured thermosets. copernicus.orgnih.gov This reactivity enhances fracture toughness and improves mechanical performance by mechanisms including crack tip blunting and shear deformation. nih.gov In silica-filled rubber compounds, epoxidized liquid isoprene rubber (E-LqIR) enhances filler-rubber interactions through chemical bonding between the epoxide groups and the silica surface's hydroxyl groups. researchgate.net

| Property | Observation After Epoxidation | Impact on Material | Source |

| Polarity | Increases with epoxidation degree. | Improved adhesion to polar surfaces and compatibility with polar resins. | nih.govcopernicus.org |

| Molecular Weight | Increases; distribution widens. | Affects processing and mechanical properties. | nih.gov |

| Morphology | Can shift from lamellar to cylindrical structures. | Alters mechanical and physical properties of the block copolymer. | nih.gov |

| Glass Transition (T_g) | T_g of the polyisoprene block increases significantly. | Indicates reduced chain mobility and changes in viscoelastic behavior. | nih.gov |

| Mechanical Properties | Tensile modulus and strength increase. | Leads to a tougher, more rigid material. | nih.gov |

| Reactivity | Epoxide rings act as reactive sites for cross-linking and grafting. | Enables the creation of nanostructured thermosets and enhances filler-matrix interactions. | copernicus.orgnih.govresearchgate.net |

Cyclization and Rearrangement Reactions

The strained three-membered ring of 2-Methyl-2-(prop-1-en-2-yl)oxirane and its derivatives makes it susceptible to a variety of cyclization and rearrangement reactions. These transformations can be initiated by acids, bases, or enzymes, leading to the formation of diverse and often complex molecular architectures.

In the presence of acid catalysts, epoxide derivatives of isoprene can undergo intramolecular cyclization. A prominent example is found in the atmospheric oxidation of isoprene, which produces isoprene epoxydiols (IEPOX). In the presence of acidic aerosols, these IEPOX isomers readily rearrange to form heterocyclic systems, specifically cis- and trans-3-methyl-3,4-dihydroxytetrahydrofuran. copernicus.orgresearchgate.net This acid-catalyzed reaction involves the protonation of the epoxide oxygen, followed by an intramolecular nucleophilic attack from a hydroxyl group, leading to the formation of a stable five-membered tetrahydrofuran ring.

Base-catalyzed cyclization reactions also provide a pathway to heterocyclic systems, although the mechanisms differ. While specific studies on 2-Methyl-2-(prop-1-en-2-yl)oxirane are limited, related base-promoted intramolecular reactions demonstrate the principle. For instance, appropriately substituted molecules can undergo base-catalyzed cyclization to form oxazoles or flavones through domino reactions involving intramolecular nucleophilic attack and subsequent rearrangement. nih.govnih.gov

Nature utilizes epoxide intermediates to construct complex natural products through highly specific enzymatic reactions. Certain enzymes are capable of catalyzing challenging cationic epoxide rearrangements under physiological conditions, transformations that typically require strong acids in synthetic chemistry. rsc.orgmdpi.com For these enzymatic reactions to occur, the enzyme's active site must provide a Brønsted acid to protonate the epoxide, stabilize the resulting carbocation intermediate, and guide the subsequent rearrangement without quenching the carbocation with water. rsc.org

Two notable examples are the enzymes PenF and AsqO, which catalyze unprecedented epoxide transformations in the biosynthesis of quinolone alkaloids. rsc.orgmdpi.comnih.gov

PenF catalyzes a cationic epoxide rearrangement that involves an alkyl migration to generate a quaternary carbon center. rsc.org

AsqO , a homologous enzyme, catalyzes a 3-exo-tet cyclization of an epoxide intermediate to form a complex cyclopropane-tetrahydrofuran ring system. rsc.orgmdpi.com

These discoveries highlight the versatility of epoxides in generating molecular complexity in biological systems and expand the known scope of enzyme catalysis. rsc.org

| Enzyme | Substrate Type | Reaction Catalyzed | Product Feature | Source |

| PenF | Epoxide on a prenyl side chain | Cationic epoxide rearrangement | Quaternary carbon center | rsc.orgmdpi.com |

| AsqO | Epoxide on a prenyl side chain | 3-exo-tet cyclization | Cyclopropane-tetrahydrofuran ring system | rsc.orgmdpi.com |

Epoxide intermediates derived from isoprene are central to further oxidative transformations, both in the atmosphere and in biological systems. The atmospheric oxidation of isoprene by hydroxyl (·OH) radicals leads to the formation of isoprene epoxydiols (IEPOX). nih.gov These epoxides can undergo further aqueous-phase oxidation by ·OH radicals, breaking down into smaller, short-chain carbonyls and acids. nih.gov Major products of this oxidative conversion include glycolaldehyde, hydroxyacetone, methylglyoxal, glyoxal (B1671930), and acetic acid. nih.gov These reactions are a significant contributor to the formation of secondary organic aerosols (SOA) in the atmosphere. nih.gov

In biological systems, the degradation of isoprene by microorganisms often begins with an oxidative step. Bacteria capable of using isoprene as their sole carbon source, such as those from the genera Rhodococcus and Variovorax, employ a multicomponent isoprene monooxygenase (IsoMO). This enzyme catalyzes the initial oxidation of isoprene to 1,2-epoxy-2-methyl-3-butene (isoprene monoxide), the parent compound of the title epoxide. This epoxide is a key intermediate that is then channeled into further metabolic pathways for energy production. The enzymatic oxidation is highly specific and is the first crucial step in the microbial consumption and biotransformation of atmospheric isoprene. rsc.org

Derivatization and Functionalization Strategies of 2-Methyl-2-(prop-1-en-2-yl)oxirane

The chemical architecture of 2-Methyl-2-(prop-1-en-2-yl)oxirane, also known as 3,4-epoxy-2-methyl-1-butene, offers two primary sites for chemical modification: the strained three-membered oxirane (epoxide) ring and the pendant prop-1-en-2-yl (isopropenyl) group. lookchem.com This dual functionality allows for a diverse range of derivatization and functionalization strategies, making it a versatile building block in organic synthesis. lookchem.com The high reactivity of the epoxide ring, in particular, makes it susceptible to nucleophilic attack, leading to a variety of ring-opened products. researchgate.netresearchgate.net

Epoxide Ring-Opening Reactions

The inherent ring strain of the oxirane moiety makes it an excellent electrophile, readily undergoing ring-opening reactions with a wide array of nucleophiles. These reactions can be catalyzed by either acid or base, with the regioselectivity of the attack being dependent on the reaction conditions.

A notable example of this reactivity is the synthesis of isoprene-derived hydroxynitrates. The isomeric compound, 2-methyl-2-vinyloxirane, reacts with fuming nitric acid in chloroform at 0 °C to yield 1-hydroxy-4-nitrooxy isoprene (1,4-HNI). copernicus.org This transformation involves the nucleophilic attack on the epoxide ring, followed by the addition of a nitrate (B79036) group. copernicus.org A similar procedure is used to synthesize 4-hydroxy-3-nitrooxy isoprene (4,3-HNI) from 2-(prop-1-en-2-yl)oxirane. copernicus.org

Table 1: Synthesis of Isoprene-Derived Hydroxynitrates copernicus.org

| Starting Epoxide | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| 2-methyl-2-vinyloxirane | Fuming HNO₃ | CHCl₃ | 0 °C | 1-hydroxy-4-nitrooxy isoprene (1,4-HNI) |

General principles of epoxide chemistry suggest numerous other potential derivatizations. For instance, treatment with hydrazine can open the epoxide ring to afford hydroxypyrazolines, while reaction with strong bases like sodium hydroxide can lead to the formation of α-hydroxy acids. researchgate.net These transformations highlight the epoxide's role as a precursor to 1,2-difunctionalized compounds. researchgate.net

Advanced Transformations of Vinyl Epoxides

The presence of both a vinyl group and an epoxide ring allows for more complex transformations that engage both functionalities. Research on structurally similar vinyl epoxides, such as 2-(1-phenylvinyl)oxirane, demonstrates their utility in cycloaddition reactions. For example, the reaction of vinyl epoxides with arynes, generated in situ, provides a pathway to synthesize highly functionalized phenanthrene derivatives. acs.org This type of reaction showcases an advanced functionalization strategy where the vinyl epoxide acts as a four-carbon building block. acs.org

Table 2: Synthesis of Phenanthrene Derivatives from Vinyl Epoxides and Arynes acs.org

| Vinyl Epoxide | Aryne Precursor | Resulting Phenanthrene Derivative |

|---|---|---|

| 2-(1-phenylvinyl)oxirane | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 10-Methylphenanthren-9-ol |

| 2-(1-(p-tolyl)vinyl)oxirane | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 2,10-Dimethylphenanthren-9-ol |

These derivatization strategies underscore the synthetic potential of 2-Methyl-2-(prop-1-en-2-yl)oxirane and related vinyl epoxides as versatile intermediates in the construction of complex molecular frameworks.

Advanced Reaction Mechanisms and Stereochemical Studies

Computational Chemistry and Density Functional Theory (DFT) Studies of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for dissecting the complex reaction pathways of 2-Methyl-2-(prop-1-en-2-yl)oxirane. These theoretical investigations have been instrumental in understanding the chemo- and stereoselectivity observed in its reactions.

Elucidation of Chemo- and Stereoselectivity in Epoxidation

The epoxidation of limonene (B3431351), the precursor to 2-Methyl-2-(prop-1-en-2-yl)oxirane, presents a challenge in controlling both chemo- and stereoselectivity due to the presence of two distinct double bonds. DFT studies have been successfully employed to unravel the origins of this selectivity. For instance, the epoxidation of limonene with meta-chloroperoxybenzoic acid (m-CPBA) has been examined using DFT at the B3LYP/6-311(d,p) computational level. researchgate.net These calculations have accurately predicted the high chemoselectivity for the C1=C2 double bond over the endocyclic double bond, which is consistent with experimental observations. researchgate.net

The diastereoselectivity of the epoxidation has also been rationalized through computational analysis. The attack of the oxidizing agent can occur from either the syn or anti face of the double bond, leading to two possible diastereomers. DFT calculations have shown that the transition state leading to the syn (or cis) epoxide is energetically favored, explaining the experimentally observed diastereomeric excess. researchgate.net The preference for the formation of the endo-diastereomer in certain catalytic systems has also been investigated, with a diastereomeric excess of 39.8% being reported in the Mukaiyama-type oxidation of R-(+)-limonene using a Mn(Salen) complex immobilized on sulfonic acid-functionalized SBA-15 molecular sieves. researchgate.net

Analysis of Transition States and Energy Barriers in Ring Opening and Rearrangements

The high ring strain of the oxirane ring in 2-Methyl-2-(prop-1-en-2-yl)oxirane makes it susceptible to ring-opening reactions. DFT calculations have been pivotal in mapping the potential energy surfaces for these transformations, identifying transition states, and calculating the associated energy barriers. This information is crucial for predicting the regioselectivity and stereochemistry of the products formed.

For example, in the presence of frustrated Lewis pairs (FLPs), monosubstituted epoxides undergo regioselective ring-opening. researchgate.net Computational studies have highlighted the importance of both the proximity and geometry of the Lewis acid and Lewis base components of the FLP in facilitating the epoxide ring-opening. researchgate.net The energy barriers for different ring-opening pathways, such as attack at the more or less substituted carbon atom, can be calculated to predict the major product.

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. nih.gov This theory has been applied to the epoxidation of limonene to understand the molecular mechanism and the observed selectivities. researchgate.net

Within the MEDT framework, the analysis of the electron localization function (ELF) provides a detailed picture of the bond formation process. For the epoxidation of limonene, an ELF analysis has revealed that the formation of the two new C-O single bonds to create the epoxide ring is a somewhat asynchronous process. researchgate.net Furthermore, the global electron density transfer (GEDT) at the transition state can be calculated to quantify the polar nature of the reaction. nih.gov

Kinetic Investigations of Epoxide Reactions

Kinetic studies provide quantitative data on reaction rates and the factors that influence them. For the reactions of 2-Methyl-2-(prop-1-en-2-yl)oxirane, kinetic investigations are essential for optimizing reaction conditions and understanding the underlying mechanisms. The rate of epoxidation and subsequent ring-opening or rearrangement reactions can be monitored under various conditions, such as different catalysts, solvents, and temperatures, to determine the rate law and activation parameters.

Regiochemical and Stereochemical Control in Synthetic Routes

The ability to control the regiochemistry and stereochemistry of reactions involving 2-Methyl-2-(prop-1-en-2-yl)oxirane is paramount for its use in targeted organic synthesis. The computational and kinetic studies discussed above provide a rational basis for developing synthetic strategies that favor the formation of a specific isomer.

For instance, the choice of oxidizing agent and catalyst can significantly influence the chemo- and stereoselectivity of the initial epoxidation of limonene. researchgate.netresearchgate.net Subsequent transformations of the epoxide can also be directed by the choice of reagents and reaction conditions. For example, the acid-catalyzed hydrolysis of the epoxide can lead to different diol products depending on whether the reaction proceeds via an SN1 or SN2 mechanism, which in turn is influenced by the stability of the potential carbocation intermediates.

The Sharpless asymmetric epoxidation is a powerful method for achieving high enantioselectivity in the epoxidation of allylic alcohols. researchgate.netnih.govbeilstein-journals.org While not directly applicable to the endocyclic double bond of limonene, it demonstrates the principle of using chiral catalysts to control stereochemistry. Similar strategies employing chiral catalysts have been developed for the epoxidation of unfunctionalized olefins like limonene, aiming to produce one enantiomer of the epoxide in high excess.

Information Deficit for "2-Methyl-2-(prop-1-en-2-yl)oxirane"

Following a comprehensive search for scholarly articles, patents, and chemical data, it has been determined that there is a significant lack of specific, detailed information available in the public domain regarding the chemical compound 2-Methyl-2-(prop-1-en-2-yl)oxirane (CAS No. 34485-82-0). The available data is insufficient to construct a thorough and scientifically accurate article based on the requested outline.

The search primarily yielded information on related but distinct compounds, such as polymers derived from 2-methyloxirane (propylene oxide) and other oxirane derivatives. While this compound is listed in chemical databases, detailed research on its specific applications in materials science and industrial chemistry, as outlined in the user's request, is not readily accessible.

Specifically, there is a lack of retrievable data for the following topics:

Utilization as a Versatile Building Block in Organic Synthesis: While some databases list potential downstream products, detailed studies on its role as an intermediate for complex organic molecules are not available. chemsrc.com

Precursor for Agrochemicals: No specific information was found detailing the use of 2-Methyl-2-(prop-1-en-2-yl)oxirane in the synthesis of agrochemicals.

Role in Polymer and Materials Chemistry: There is no accessible research on its direct use in the formation of epoxy resins, curing processes, or the development of adhesives, coatings, and composite materials. Furthermore, its application in the synthesis of functional polymers with tailored properties is not documented in the available literature.

Due to these constraints and the strict requirement to focus solely on "2-Methyl-2-(prop-1-en-2-yl)oxirane," it is not possible to generate the requested article without resorting to speculation or including information on compounds outside the specified scope, which would violate the provided instructions.

Applications of 2 Methyl 2 Prop 1 En 2 Yl Oxirane in Materials Science and Industrial Chemistry

Role in Polymer and Materials Chemistry

Influence of Epoxidized Polymers as Processing Aids

Polymers derived from 2-Methyl-2-(prop-1-en-2-yl)oxirane, which can be broadly classified as epoxidized polymers, are gaining attention as effective processing aids in the polymer industry. A processing aid is a substance added to a polymer compound to improve its handling and processing characteristics without significantly altering its primary mechanical properties. The functionality of these epoxidized polymers as processing aids stems from the presence of the polar epoxy groups along the polymer backbone.

Research into structurally similar materials, such as epoxidized liquid isoprene (B109036) rubber (E-LqIR), provides significant insight into the potential role of poly(2-Methyl-2-(prop-1-en-2-yl)oxirane). A study on the use of E-LqIR as a processing aid in silica-filled natural rubber compounds for tire treads demonstrated its effectiveness in improving material properties. semanticscholar.org The investigation revealed that the epoxidized liquid rubber enhanced the interaction between the filler (silica) and the rubber matrix, a critical factor for improving the wear resistance and fuel efficiency of tires. semanticscholar.org

The key mechanisms by which these epoxidized polymers act as processing aids include:

Improved Filler Dispersion: The polar epoxy groups can interact with the surface of inorganic fillers like silica, promoting better dispersion and preventing agglomeration within the non-polar rubber matrix. This leads to a more homogeneous compound with enhanced mechanical properties. semanticscholar.org

Reduced Migration: Compared to traditional processing oils, epoxidized liquid polymers exhibit reduced migration within the rubber compound. This stability is crucial for maintaining the long-term performance and integrity of the final product. semanticscholar.org

Enhanced Vulcanizate Structure: The presence of functional groups on the liquid rubber can influence the vulcanization process, leading to a more optimized crosslink structure in the final rubber product. semanticscholar.org

A study on epoxidized liquid isoprene rubbers with varying epoxide content highlighted their potential to not only improve wear resistance but also to address the problem of oil migration in tire treads. semanticscholar.org The research confirmed that E-LqIRs could enhance filler–rubber interactions, a key attribute for a processing aid. semanticscholar.org

While direct studies on polymers from 2-Methyl-2-(prop-1-en-2-yl)oxirane as processing aids are limited, the behavior of analogous epoxidized isoprene polymers strongly suggests their potential. The combination of a flexible polyisoprene-like backbone and reactive epoxy groups makes them promising candidates for improving the processability and performance of a wide range of polymer composites.

Table 1: Comparison of Processing Aids in Silica-Filled Natural Rubber Compounds

| Processing Aid | Key Findings | Reference |

| Treated Distillate Aromatic Extract (TDAE) Oil | Standard processing oil, used as a benchmark. | semanticscholar.org |

| Epoxidized Liquid Isoprene Rubber (E-LqIR) | Enhanced filler-rubber interactions and reduced oil migration compared to TDAE oil. | semanticscholar.org |

Applications in Cementitious Composites as Superplasticizers (e.g., Isoprenyl Ether Polymers)

In the field of construction, polymers derived from 2-Methyl-2-(prop-1-en-2-yl)oxirane, specifically isoprenyl ether polymers, have been developed as a new generation of high-performance superplasticizers for cementitious composites like concrete and mortar. Superplasticizers, also known as high-range water reducers, are chemical admixtures used to improve the workability of fresh concrete or to significantly reduce its water content while maintaining workability.

Isoprenyl ether-based polycarboxylate superplasticizers (PCEs) are comb-shaped polymers. They are typically synthesized through the free radical copolymerization of an isoprenyl oxy polyethylene (B3416737) ether (IPEG) macromonomer with acrylic acid. The resulting polymer has a backbone with negatively charged carboxylate groups and long polyethylene glycol (PEG) side chains.

The mechanism of action for these PCEs is based on a combination of electrostatic repulsion and steric hindrance. When added to a cementitious mixture, the anionic backbone of the PCE adsorbs onto the surface of the cement particles, imparting a negative charge. This leads to electrostatic repulsion between the particles. Simultaneously, the long PEG side chains create a steric barrier, physically preventing the cement grains from agglomerating. This dual action effectively disperses the cement particles, leading to a significant increase in the fluidity of the mixture.

Research has shown that the molecular architecture of these isoprenyl ether-based PCEs, including the length of the main chain and the density of the side chains, has a significant impact on their performance. For instance, studies have investigated the effect of varying the density ratio of the side chain to the main chain on the properties of cementitious composites.

One study synthesized a series of isoprenyl ether (IPEG) based PCE superplasticizers and found that they were highly effective in alkali-activated slag (AAS) pastes, requiring very low dosages of approximately 0.05%. ontosight.ai However, these same polymers did not provide fluidity in ordinary Portland cement (OPC) pastes, highlighting the importance of matching the superplasticizer's molecular design to the specific binder system. ontosight.ai The study concluded that the different surface chemistry of AAS and OPC binders led to different adsorption behaviors of the IPEG PCEs. ontosight.ai

Another study focused on minimizing the rapid loss of flow in concrete, a common issue in hot climates or during long-distance transport, by using isoprenyl oxy polyethylene ether (T-PEG) based superplasticizers. The results indicated that increasing the density ratio of the side chain to the main chain in the T-PEG polymer improved the fluidity of the cement paste and the flow retention of the mortar.

Table 2: Properties of Isoprenyl Ether Based Polycarboxylate Superplasticizers

| Polymer Type | Monomers | Key Performance Characteristic | Application Focus | Reference |

| IPEG-based PCE | Isoprenyl oxy poly(ethylene glycol) ether (IPEG), Acrylic Acid | High dispersing power in alkali-activated slag (AAS) pastes at low dosages. | High-performance superplasticizer for specific binder systems. | ontosight.ai |

| T-PEG based PCE | Isoprenyl oxy polyethylene ether (T-PEG), Acrylic Acid | Improved flow retention, minimizing slump loss over time. | Concrete for hot weather applications and long-distance transport. | ontosight.ai |

Role in Environmental and Atmospheric Chemistry

Precursor to Secondary Organic Aerosol (SOA) Formation

Isoprene (B109036) epoxides are recognized as key precursors in the formation of Secondary Organic Aerosols (SOA). researchgate.netnih.gov SOA consists of particulate matter formed through the gas-to-particle conversion of oxidation products from volatile organic compounds (VOCs) like isoprene. researchgate.netmit.edu The formation of SOA from isoprene is a complex process, with two main pathways identified: the reactive uptake of epoxides like 2-Methyl-2-(prop-1-en-2-yl)oxirane onto acidic or aqueous particle surfaces, and the partitioning of low-volatility products from the gas phase to the aerosol phase. researchgate.net Anthropogenic pollutants, especially nitrogen oxides and sulfur dioxide, can significantly enhance the formation of SOA from isoprene. unc.edu

The primary atmospheric removal process for isoprene is through photooxidation, initiated mainly by the hydroxyl radical (OH) during the daytime. copernicus.orgunc.edu This reaction leads to the formation of various oxidation products, including epoxides. Detailed analysis of aerosols in regions with high biogenic emissions, such as the Amazonian rainforest, has revealed the presence of compounds that can only be explained by the photooxidation of isoprene. nih.gov

Under low-NOx conditions, the OH-initiated oxidation of isoprene produces isoprene epoxydiols (IEPOX) in high yields. acs.org These compounds have a low vapor pressure, which allows them to condense onto existing aerosol particles, contributing to SOA mass. nih.gov The initial addition of the OH radical to one of the double bonds in isoprene leads to the formation of isoprene hydroxyperoxy radicals. The fate of these radicals is highly dependent on the ambient atmospheric conditions. mit.edu

The concentration of nitrogen oxides (NOx = NO + NO2) in the atmosphere critically determines the chemical pathways of isoprene oxidation and subsequent SOA formation. nih.govunc.edu Distinctly different products are formed under high-NOx and low-NOx conditions. researchgate.net

Low-NOx Conditions: In environments with low levels of NOx, such as pristine forests, the peroxy radicals (RO2) formed from isoprene oxidation primarily react with the hydroperoxyl radical (HO2). copernicus.org This pathway leads to the efficient formation of isoprene epoxydiols (IEPOX). acs.orgmdpi.com The reactive uptake of IEPOX onto acidic aerosols is a major contributor to SOA in these regions. mdpi.com

High-NOx Conditions: In urban and polluted areas with high NOx levels, the isoprene-derived peroxy radicals predominantly react with nitric oxide (NO). copernicus.org This leads to the formation of different products, including methacryloylperoxynitrate (MPAN) and methacrylic acid epoxide (MAE). nih.govmdpi.com These compounds are also significant precursors to SOA, and their formation chemistry demonstrates a key interaction between biogenic emissions (isoprene) and anthropogenic pollutants (NOx). nih.govunc.edu Studies have shown that SOA yields from isoprene photooxidation decrease as NOx concentrations increase, highlighting the importance of RO2 chemistry. researchgate.net

Table 1: Influence of NOx on Isoprene Oxidation Products and SOA Formation

| NOx Level | Dominant RO2 Reaction Partner | Key Isoprene-Derived Precursors | Primary SOA Formation Pathway |

| Low | HO2 | Isoprene Epoxydiols (IEPOX) | Reactive uptake of IEPOX on acidic aerosols. mdpi.com |

| High | NO | Methacrylic Acid Epoxide (MAE), Methacryloylperoxynitrate (MPAN) | Oxidation of MPAN and MAE. researchgate.netnih.govmdpi.com |

The reactive uptake of isoprene-derived epoxides onto acidic aerosol particles is a fundamental mechanism for SOA formation. researchgate.net Isoprene epoxydiols (IEPOX), being highly water-soluble, can transfer from the gas phase to the aqueous phase of atmospheric particles. nih.gov Once in the acidic aqueous phase, IEPOX undergoes acid-catalyzed reactions, leading to the formation of less volatile compounds that contribute to the organic aerosol mass. This process has been shown to form specific SOA tracers, such as 2-methyltetrols, which have been observed in both laboratory-generated aerosols and ambient field samples. copernicus.org

Atmospheric Oxidation Mechanisms of Isoprene Epoxides

The atmospheric journey of isoprene epoxides does not end with their formation. They are subject to further oxidation in the gas phase, primarily by reacting with OH radicals. acs.org This subsequent oxidation breaks down the epoxides and forms a new generation of smaller, oxygenated compounds.

For instance, the gas-phase reaction of IEPOX with OH radicals has been studied in environmental chambers. These experiments measured the reaction rate coefficients and identified the resulting products. The oxidation of IEPOX was found to produce significant yields of glyoxal (B1671930) and methylglyoxal. acs.org This pathway may help to explain the high concentrations of these dicarbonyls observed in low-NOx environments that have substantial isoprene emissions. acs.org The aqueous-phase oxidation of cis-β-IEPOX by OH radicals also produces short-chain carbonyls like glycolaldehyde, hydroxyacetone, methylglyoxal, and glyoxal, as well as acetic acid. nih.gov

Theoretical studies have also explored the complex radical reaction chains. For example, unimolecular reactions of alkoxy radicals formed after the addition of the nitrate (B79036) radical (NO3) to isoprene can lead to the production of epoxide RO2 radicals, further influencing the distribution of final organic products. copernicus.org

Table 2: Products from the OH-Initiated Oxidation of cis-β-Isoprene Epoxydiol (Aqueous Phase)

| Product | Maximum Molar Fraction (%) |

| Acetic acid | 13.9 |

| Methylglyoxal | 10.3 |

| Hydroxyacetone | 7.4 |

| Glycolaldehyde | 6.9 |

| Glyoxal | 6.6 |

| Data sourced from aqueous-phase oxidation experiments. nih.gov |

Biomimetic Synthesis and Biosynthetic Pathways Involving Epoxides

Isoprenoid Biosynthesis and Epoxide Intermediates

Isoprenoids, also known as terpenoids, are a vast and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. neliti.comyoutube.com Their biosynthesis is a testament to nature's efficiency, utilizing epoxide intermediates to facilitate complex cyclization and rearrangement reactions.

Terpenes and terpenoids are synthesized from two five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. neliti.comresearchgate.net These precursors are condensed to form larger polyprenyl pyrophosphates such as geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20). neliti.comnih.gov

The cyclization of these linear precursors into the vast array of cyclic terpene structures is often initiated by the formation of an epoxide. For instance, the epoxidation of the terminal double bond of a polyprenyl chain, followed by a proton-initiated (acid-catalyzed) cyclization cascade, is a common strategy in the biosynthesis of polycyclic terpenoids. The epoxide's ring strain facilitates its opening, which in turn initiates a series of carbocationic cyclizations and rearrangements, ultimately leading to the formation of complex terpene skeletons. While specific examples detailing the direct cyclization of 2-methyl-2-(prop-1-en-2-yl)oxirane into a specific named terpene are not prevalent in the provided search results, the general principle of terpene synthases catalyzing such cyclizations of isoprenoid precursors is well-established. neliti.comnih.gov

Enzymes, particularly terpene synthases, play a crucial role in catalyzing the transformations of epoxide intermediates with high stereoselectivity and regioselectivity. neliti.com These enzymes provide a chiral environment that controls the conformation of the substrate and stabilizes the carbocationic intermediates formed during the cyclization cascade. This enzymatic control ensures the formation of specific stereoisomers of the final terpene product.

Terpene synthases are broadly classified into two classes based on their mechanism. Class I terpene synthases ionize the allylic diphosphate (B83284) ester of their isoprenyl substrates, while Class II synthases initiate cyclization through protonation of an olefin. neliti.com The subsequent reactions can involve epoxide ring opening, cyclizations, and rearrangements, all orchestrated within the enzyme's active site. The promiscuity of some of these enzymes can be harnessed in synthetic biology to produce novel isoprenoids. nih.govnih.gov

Chemo-Enzymatic Approaches in Isoprenoid Analog Synthesis

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes to complex molecules like isoprenoid analogs. nih.govnih.gov This approach often utilizes enzymes to perform challenging transformations, such as stereoselective epoxidations or regioselective ring-openings, while employing traditional chemical methods for other steps in the synthesis.

The substrate promiscuity of certain enzymes can be exploited in chemo-enzymatic strategies to produce novel isoprenoid analogs. nih.govnih.gov By feeding non-natural precursors, including modified epoxides, to these enzymes, it is possible to generate new chemical entities with potential applications in medicine and materials science. For example, the combination of promiscuous enzymes and engineered pathways has been used to create novel isoprenoid structures. nih.gov While a specific chemo-enzymatic synthesis starting from 2-methyl-2-(prop-1-en-2-yl)oxirane is not detailed in the search results, the principles of this approach are highly relevant to the synthesis of analogs of isoprene-derived natural products.

Analytical Methodologies for Research and Characterization of 2 Methyl 2 Prop 1 En 2 Yl Oxirane and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the molecular characterization of 2-Methyl-2-(prop-1-en-2-yl)oxirane, providing detailed insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Methyl-2-(prop-1-en-2-yl)oxirane. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. libretexts.orgpressbooks.pub The chemical shifts (δ) are influenced by the electron density around the nuclei, with electronegative atoms like oxygen causing a downfield shift to higher ppm values. libretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 2-Methyl-2-(prop-1-en-2-yl)oxirane, distinct signals are expected for the protons of the methyl group, the oxirane ring, and the vinyl group. Data from related epoxidized isoprene (B109036) structures show that protons on the epoxy ring typically appear in a specific region. For instance, the signal for epoxy methane protons in epoxidized liquid isoprene rubber is observed at approximately 2.7 ppm, while olefinic protons are found between 4.6 and 5.2 ppm. semanticscholar.org

Based on its structure and data from analogous compounds, the following proton chemical shifts can be anticipated.

Predicted ¹H NMR Chemical Shifts for 2-Methyl-2-(prop-1-en-2-yl)oxirane Data is predicted based on analogous structures.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |